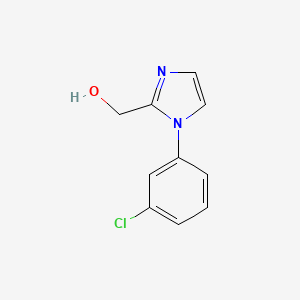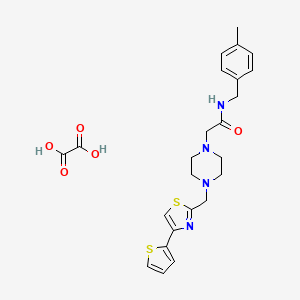![molecular formula C12H13N3O B2496900 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]chinazolin-11-on CAS No. 70934-09-7](/img/structure/B2496900.png)
2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]chinazolin-11-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its structure consists of a pyridoquinazoline core, which is a fused ring system combining pyridine and quinazoline moieties.
Wissenschaftliche Forschungsanwendungen
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
The primary target of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is DNA gyrase , an enzyme that is essential for DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA replication.
Mode of Action
2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with DNA gyrase in a manner similar to quinolones . It binds to the mackinazolinone site on DNA gyrase, causing a conformational change that prevents the enzyme from functioning as an ATPase . This inhibits the enzyme’s ability to introduce negative supercoils into DNA, thereby disrupting DNA replication.
Pharmacokinetics
The compound’s molecular weight (21525 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed
Result of Action
The result of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one’s action is the inhibition of DNA replication, leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can be influenced by various environmental factors. For instance, the compound has been shown to react with surfaces and solvents , which could potentially affect its stability and efficacy
Biochemische Analyse
Biochemical Properties
The theoretical calculations have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with sulfoxide groups . It has been shown to bind to the mackinazolinone site on DNA gyrase in a manner similar to quinolones . This binding creates a conformation change that prevents the enzyme from functioning as an ATPase .
Cellular Effects
The experimental studies have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one reacts with surfaces and solvents . The binding of this compound to DNA gyrase affects the enzyme’s function, which could have downstream effects on various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves binding to the mackinazolinone site on DNA gyrase . This binding is similar to that of quinolones and results in a conformational change that inhibits the enzyme’s ATPase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with 2-chloronicotinic acid under basic conditions. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolones: Share a similar mechanism of action by targeting DNA gyrase.
Pyridoquinazolines: Compounds with similar core structures but different substituents.
Uniqueness
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific binding affinity for the mackinazolinone site on DNA gyrase, which distinguishes it from other quinolones and pyridoquinazolines. This unique binding property enhances its potential as a targeted anticancer agent .
Eigenschaften
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSVFKRMXLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea](/img/structure/B2496822.png)
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)


![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
